molecular formula C3H3Cl2N3 B1455682 3,5-dichloro-1-methyl-1H-1,2,4-triazole CAS No. 7024-71-7

3,5-dichloro-1-methyl-1H-1,2,4-triazole

Cat. No.: B1455682
CAS No.: 7024-71-7
M. Wt: 151.98 g/mol
InChI Key: JVYZJRUGBNRLOI-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-methyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C3H3Cl2N3. It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-1-methyl-1H-1,2,4-triazole typically involves the chlorination of 1-methyl-1H-1,2,4-triazole. One common method is the reaction of 1-methyl-1H-1,2,4-triazole with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

C3H4N3+Cl2C3H3Cl2N3+HCl\text{C3H4N3} + \text{Cl2} \rightarrow \text{C3H3Cl2N3} + \text{HCl} C3H4N3+Cl2→C3H3Cl2N3+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Various substituted triazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the triazole ring.

Scientific Research Applications

3,5-Dichloro-1-methyl-1H-1,2,4-triazole has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-1,2,4-triazole: Similar structure but with methyl groups instead of chlorine atoms.

    1H-1,2,3-Triazole: Another triazole with a different arrangement of nitrogen atoms.

    Imidazole: A five-membered ring with two nitrogen atoms, similar in structure but with different chemical properties.

Uniqueness

3,5-Dichloro-1-methyl-1H-1,2,4-triazole is unique due to the presence of chlorine atoms, which impart distinct reactivity and properties. This makes it a valuable compound for specific chemical reactions and applications that other triazoles may not be suitable for.

Properties

IUPAC Name

3,5-dichloro-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2N3/c1-8-3(5)6-2(4)7-8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYZJRUGBNRLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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